molecular formula C10H12N4S B7568574 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine

4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine

Cat. No. B7568574
M. Wt: 220.30 g/mol
InChI Key: KSALUSIPCWLUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a small molecule that can easily penetrate cell membranes and interact with biological systems.

Mechanism of Action

4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action involves the inhibition of mitochondrial complex I, which disrupts the electron transport chain and leads to the generation of reactive oxygen species (ROS). The accumulation of ROS can cause oxidative stress, leading to cell death. In Parkinson's disease, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) and then taken up by dopaminergic neurons via the dopamine transporter. Once inside the cell, MPP+ accumulates in the mitochondria and inhibits complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has several biochemical and physiological effects on cells and organisms. It can induce oxidative stress, leading to DNA damage, lipid peroxidation, and protein oxidation. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine can also cause mitochondrial dysfunction and apoptosis. In animal models, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine causes Parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra of the brain. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has also been shown to induce cell death in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has several advantages and limitations for lab experiments. Its ability to selectively destroy dopaminergic neurons makes it a useful tool for studying Parkinson's disease. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine is also relatively easy to use and can be administered to animals via injection or inhalation. However, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's toxicity and potential for inducing Parkinsonism in humans make it a challenging compound to work with. Additionally, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action is complex and not fully understood, which can make data interpretation challenging.

Future Directions

There are several future directions for 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine research. One area of interest is the development of 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine analogs that are less toxic and more selective in their action. Another direction is the use of 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine in studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine can be used to study the role of oxidative stress in aging and age-related diseases. Further research is needed to fully understand 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine, or 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine, is a unique compound with several applications in scientific research. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action involves the inhibition of mitochondrial complex I, leading to oxidative stress and cell death. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has been extensively used to study Parkinson's disease and cancer, and its potential therapeutic applications are still being explored. While 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has several advantages for lab experiments, its toxicity and potential for inducing Parkinsonism in humans make it a challenging compound to work with. Further research is needed to fully understand 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine is a complex process that involves multiple steps. The first step is the synthesis of 2-amino-4-methylpyrimidine, which is then reacted with 2-chloromethyl-1,3-thiazole to form 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine. The final product is obtained after purification and characterization. The synthesis of 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine requires specialized equipment and expertise, making it challenging to produce on a large scale.

Scientific Research Applications

4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of mitochondrial complex I, which makes it useful in studying Parkinson's disease. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine can cause Parkinsonism in humans and animals by selectively destroying dopaminergic neurons in the substantia nigra of the brain. 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has also been used in cancer research, as it can induce cell death in cancer cells. Additionally, 4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine has been used to study the effects of oxidative stress on cells and the role of mitochondria in apoptosis.

properties

IUPAC Name

4-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-3-4-11-10(14-7)13-6-9-5-12-8(2)15-9/h3-5H,6H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSALUSIPCWLUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2=CN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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